1-(3-(1H-imidazol-1-yl)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure combining imidazole, thiazole, and pyrrole moieties, which are known for their biological activities. The compound's molecular formula is C21H24N4O4S, with a molecular weight of approximately 428.5 g/mol.
Source: The compound can be sourced from various chemical suppliers and databases that specialize in organic compounds, such as Benchchem and PubChem.
Classification: This compound falls under the category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon, such as nitrogen or sulfur. Specifically, it includes imidazole and thiazole rings, both of which are prevalent in pharmaceuticals due to their bioactive properties.
The synthesis of 1-(3-(1H-imidazol-1-yl)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can involve multiple steps, typically starting from simpler precursors. Common methods for synthesizing such compounds include:
Technical details regarding the exact conditions (solvent, temperature, catalysts) would depend on the specific synthetic pathway chosen.
The molecular structure of 1-(3-(1H-imidazol-1-yl)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can be represented using various chemical notation systems:
InChI=1S/C21H24N4O4S/c1-13-20(30-14(2)23-13)18(26)16-17(15-3-5-22-6-4-15)25(21(28)19(16)27)8-7-24-9-11-29-12-10-24/h3-6,17,27H,7-12H2,1-2H3
This string encodes the structure in a way that can be used in databases for identification and retrieval.
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)CCN4CCOCC4)O
These representations allow chemists to visualize and manipulate the compound's structure computationally.
The compound could participate in various chemical reactions typical for heterocycles:
Understanding these reactions is critical for developing derivatives with enhanced biological activity or altered properties.
The mechanism of action for 1-(3-(1H-imidazol-1-yl)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is likely linked to its interaction with biological targets such as enzymes or receptors. Compounds containing imidazole and thiazole rings often exhibit:
Quantitative data regarding binding affinities and specific pathways would require experimental validation through biochemical assays.
The physical and chemical properties of 1-(3-(1H-imidazol-1-yl)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one include:
Physical Properties:
Chemical Properties:
Relevant data on these properties can be obtained from chemical databases or experimental studies.
The potential applications of 1-(3-(1H-imidazol-1-yloxypropyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyll-H-pyrrol -2(5H)-one are diverse:
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4